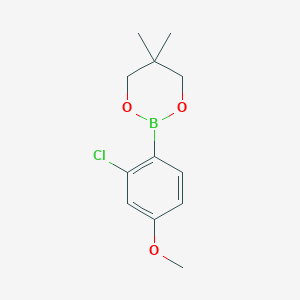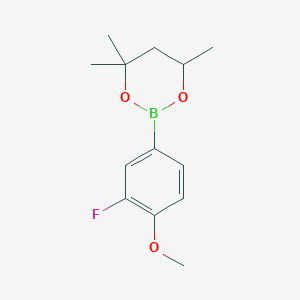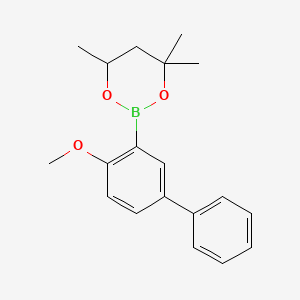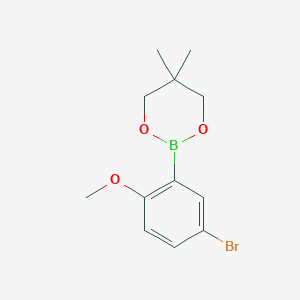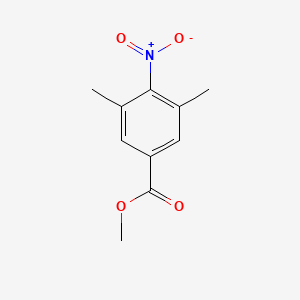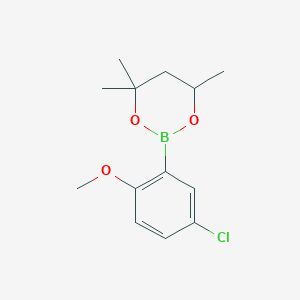
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (2-CMP-TMD) is a boron-containing compound that has been studied for its potential applications in the field of scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been explored as a means of understanding the molecular mechanisms of various biological processes.
作用机制
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not fully understood. However, it is believed that 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane binds to specific proteins in the cell membrane, which can affect the activity of these proteins and alter the cellular processes. In addition, 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with DNA, which can affect the expression of certain genes.
Biochemical and Physiological Effects
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit cell growth and differentiation, as well as induce apoptosis in certain cell types. In addition, 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with certain proteins and DNA, which can affect the expression of certain genes and alter cellular processes.
实验室实验的优点和局限性
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages and limitations for laboratory experiments. One advantage of using 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is that it is a relatively simple compound to synthesize and is relatively stable. In addition, this compound has been found to have a variety of biochemical and physiological effects. However, one limitation of using 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is that its mechanism of action is not fully understood.
未来方向
There are a number of potential future directions for research on 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. One potential direction is to further investigate the mechanism of action of this compound and its effects on various cellular processes. In addition, further research could be done to investigate the potential applications of 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in drug development and environmental toxicology. Additionally, further research could be done to investigate the potential therapeutic effects of 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. Finally, further research could be done to investigate the safety and toxicity of this compound in humans.
合成方法
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized by a two-step process that involves the reaction of 5-chloro-2-methoxyphenol with trimethylsilyl dioxaborinane. The first step involves the conversion of 5-chloro-2-methoxyphenol to 2-chloro-5-methoxyphenol by reaction with sodium hydroxide. The second step involves the reaction of 2-chloro-5-methoxyphenol with trimethylsilyl dioxaborinane to form 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This synthesis method has been found to be simple and efficient, and it has been used in a variety of laboratory experiments.
科学研究应用
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in the field of scientific research. This compound has been used to investigate the molecular mechanisms of various biological processes, including cell growth, differentiation, and apoptosis. In addition, 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used to study the effects of various drugs on cellular processes. This compound has also been used to study the effects of various environmental toxins on cellular processes.
属性
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-9-8-13(2,3)18-14(17-9)11-7-10(15)5-6-12(11)16-4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHRYWCRXCYIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






